![molecular formula C15H10F2O4 B6408432 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262010-18-3](/img/structure/B6408432.png)
5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
Overview
Description
5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid (5F3FMCB) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 297°C. 5F3FMCB has been used in a variety of applications including, but not limited to, synthesis of pharmaceuticals, organic synthesis, and as a reagent for the synthesis of metal complexes.
Scientific Research Applications
5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research, including synthesis of pharmaceuticals, organic synthesis, and as a reagent for the synthesis of metal complexes. 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of a variety of compounds, including heterocyclic compounds, pyrazoles, and other organic molecules. Additionally, 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of metal complexes, such as copper and nickel complexes, which have been used in catalytic hydrogenation reactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% acts as a proton donor, donating a proton to the substrate, which then undergoes a nucleophilic substitution reaction. Additionally, 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as an electrophile, accepting a proton from the substrate, which then undergoes an elimination reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% have not been extensively studied. However, it is believed that 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% may have antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. Additionally, 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is its limited availability, as it is not widely available in commercial quantities.
Future Directions
The potential future directions for 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis and organic synthesis. Additionally, further research into the mechanism of action of 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% could lead to the development of new synthetic methods and catalysts. Additionally, further research into the synthesis of metal complexes using 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% could lead to the development of new catalysts and reagents for use in laboratory experiments. Finally, further research into the potential toxicity of 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% could lead to the development of new safety protocols for its use in laboratory experiments.
Synthesis Methods
5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the two-step synthesis described in the literature. The first step involves the reaction of 4-fluorobenzaldehyde with 2-fluoro-5-methoxycarbonylphenylacetic acid in the presence of a base such as sodium hydroxide to form the corresponding ester. The second step involves the hydrolysis of the ester to form 5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%. The yield of this synthesis method is typically around 95%.
properties
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)8-2-3-13(17)12(7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITQJSJYTJXERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691467 | |
Record name | 2',5-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1262010-18-3 | |
Record name | 2',5-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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